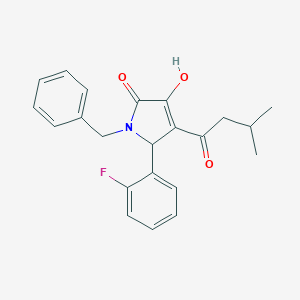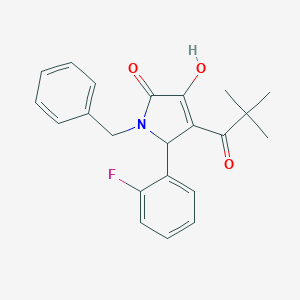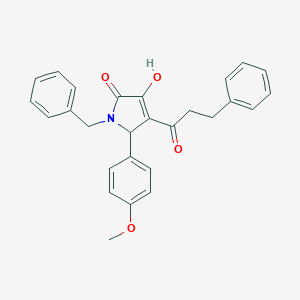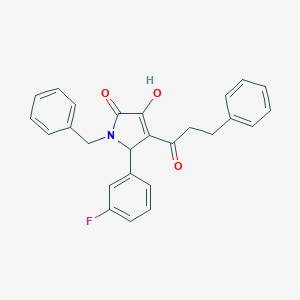![molecular formula C26H30N2O6 B282461 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B282461.png)
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Addition of the 4-methylbenzoyl group: This can be introduced through another Friedel-Crafts acylation reaction.
Attachment of the morpholinyl ethyl group: This step typically involves a nucleophilic substitution reaction using 2-(4-morpholinyl)ethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The morpholinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: NaBH4, methanol as solvent, room temperature.
Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new compounds with different substituents replacing the morpholinyl group.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with different enzymes and receptors, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-piperidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a piperidinyl group instead of a morpholinyl group.
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The presence of the morpholinyl group in 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE provides unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C26H30N2O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6/c1-17-4-6-18(7-5-17)24(29)22-23(19-8-9-20(32-2)21(16-19)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27/h4-9,16,23,29H,10-15H2,1-3H3/b24-22+ |
InChI Key |
JEZPRTNRXGRIOT-ZNTNEXAZSA-N |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282392.png)
![Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282393.png)
![Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282394.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione](/img/structure/B282397.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282398.png)
![Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282400.png)
